N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide
Description
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a quinazolinone derivative featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an ethyl group to an indole-4-carboxamide moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-23-18-7-3-2-5-16(18)20(26)24(13)12-11-22-19(25)15-6-4-8-17-14(15)9-10-21-17/h2-10,21H,11-12H2,1H3,(H,22,25) |
InChI Key |
HLDDENZXRKVTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-oxoquinazoline with an appropriate indole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
One of the primary areas of interest for N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is its potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Case Study : A study demonstrated that a related quinazoline derivative showed a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at micromolar concentrations .
Neuroprotective Effects
Research indicates that compounds derived from quinazoline structures can have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In vitro studies on related compounds have shown that they can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism that could be explored for therapeutic applications in neurodegeneration .
Biological Mechanisms
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Adenosine Receptors : Similar compounds have been identified as antagonists of adenosine receptors, which play a crucial role in various physiological processes, including neuroprotection and anti-inflammatory responses .
| Biological Target | Effect | Reference |
|---|---|---|
| Adenosine Receptors | Antagonism leads to neuroprotection | |
| Cancer Cell Lines | Induction of apoptosis and cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound involves several steps, often utilizing microwave-assisted organic synthesis techniques to enhance yield and reduce reaction times. This method aligns with green chemistry principles, promoting environmentally friendly practices in drug development.
Synthesis Overview
- Starting Materials : 2-methylquinazolinone derivatives.
- Reagents : Various coupling agents and solvents are employed.
- Yield : Typically yields above 60%, indicating efficient synthesis.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Quinazolinone Derivatives
| Compound Name | Core Structure | Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-methyl-4-oxoquinazolin-3(4H)-yl | Indole-4-carboxamide-ethyl | N/A* | Quinazolinone, indole, amide |
| N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (2h) | Same core | Benzamide | 187.0 | Quinazolinone, benzamide |
| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e) | Same core | Anthraquinone | 236.4 | Quinazolinone, anthraquinone |
| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) | Same core | Phthalimide-thiophene hybrid | N/A | Quinazolinone, phthalimide, thiophene |
| N-[(4-oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide (18a) | Same core | Morpholine-carboxamide | 222–224 | Quinazolinone, morpholine, amide |
Key Observations :
- Melting Points: Higher melting points (e.g., 236.4°C for 2e) correlate with rigid planar structures (e.g., anthraquinone), while amide-containing derivatives (e.g., 2h at 187°C) exhibit moderate thermal stability .
Table 2: Bioactivity Profiles of Quinazolinone Derivatives
| Compound Name | Antioxidant (DPPH IC50) | Antimicrobial Activity | Predicted Targets (Bioinformatics) |
|---|---|---|---|
| Target Compound | N/A* | N/A* | Likely MAO B, COX-2, NF-κB† |
| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) | Most active in series | Not tested | MAO B, COX-2, NF-κB |
| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-4-carboxamide (5e) | Not tested | Moderate vs. Gram-negative bacteria | Not reported |
| Phthalimide hybrids (1a, 2) | Moderate activity | Not tested | MAO B, COX-2, NF-κB |
Key Observations :
- Antioxidant Activity: Thiophene-phthalimide hybrid 1b showed the highest DPPH radical scavenging activity, attributed to electron-donating thiophene and phthalimide groups . The target compound’s indole group, a known antioxidant scaffold, may confer comparable or superior activity.
- Antimicrobial Potential: Pyridine-4-carboxamide derivative 5e exhibited moderate activity against E. coli and Klebsiella spp., suggesting that carboxamide substituents influence Gram-negative targeting . The indole moiety in the target compound may enhance penetration due to increased lipophilicity.
- Pharmacokinetics : Phthalimide hybrids (1a, 1b) demonstrated favorable intestinal absorption and blood-brain barrier permeability, likely due to balanced logP values (2.5–3.5). The target compound’s indole group may improve CNS penetration relative to benzamide derivatives .
Biological Activity
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a compound that belongs to the quinazolinone and indole family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of quinazolinone derivatives typically involves the reaction of substituted phenyl prop-2-enamides with various reagents. For instance, a study synthesized a series of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides, which are structurally related to the target compound. The reaction conditions included the use of ethanol and sodium hydroxide, yielding compounds with notable biological activities .
Antimicrobial Activity
Research indicates that compounds related to quinazolinones exhibit significant antimicrobial properties. For example, derivatives have shown potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged widely, with some exhibiting MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 8.33 |
| Compound D | Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
In addition to antibacterial properties, these compounds have demonstrated antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported between 16.69 µM to 222.31 µM, indicating a broad spectrum of efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Substituents on the phenyl ring and the position of functional groups significantly affect the potency and spectrum of activity:
- Electron-donating groups generally enhance antimicrobial activity.
- Hydroxyl substitutions improve inhibitory actions against bacterial strains.
- Alkyl chain length and branching can also modulate bioactivity.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antibacterial Efficacy : A study evaluated a series of quinazolinone derivatives for their antibacterial properties, finding that specific substitutions led to enhanced activity against resistant strains of bacteria .
- Antifungal Evaluation : Another research effort focused on the antifungal potential of quinazolinone derivatives against plant pathogens, revealing that certain modifications resulted in significantly improved efficacy compared to standard antifungal agents like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
